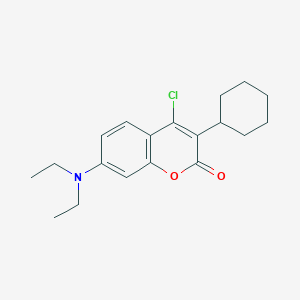
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine, also known as PDE5 inhibitor, is a chemical compound used in scientific research applications. It is a potent inhibitor of phosphodiesterase type 5 (PDE5), which plays an important role in regulating cyclic guanosine monophosphate (cGMP) levels in the body. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
Mecanismo De Acción
The mechanism of action of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine involves inhibition of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine. 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine is an enzyme that breaks down cGMP, which is responsible for relaxing smooth muscle cells and increasing blood flow. By inhibiting 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine, the compound increases cGMP levels, which leads to relaxation of smooth muscle cells and vasodilation. This results in increased blood flow to the affected area, which can help alleviate the symptoms of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine are primarily related to its ability to inhibit 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine. By inhibiting 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine, the compound increases cGMP levels, which leads to relaxation of smooth muscle cells and vasodilation. This results in increased blood flow to the affected area, which can help alleviate the symptoms of various diseases. The compound has been shown to have potent vasodilatory effects, which make it a potential therapeutic agent for diseases such as cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine in lab experiments include its potency as a 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine inhibitor, its ability to increase cGMP levels, and its vasodilatory effects. The compound has been extensively studied for its potential therapeutic applications in various diseases, which makes it a well-characterized compound for lab experiments. However, the limitations of using the compound in lab experiments include its high cost, its potential toxicity, and the need for specialized equipment and expertise to handle the compound safely.
Direcciones Futuras
There are several future directions for research on 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine. One direction is to further explore its therapeutic potential in various diseases, including cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. Another direction is to develop new derivatives of the compound with improved potency and selectivity for 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine. Additionally, research can be focused on understanding the molecular mechanisms of the compound's action and its potential side effects. Finally, the compound can be used as a tool compound for studying the role of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine in various physiological processes.
Métodos De Síntesis
The synthesis of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine involves several steps. The starting material is 1,3-benzodioxole, which undergoes a series of reactions to form the final product. The key step in the synthesis is the reaction of 1,3-benzodioxole with 4-morpholinyl-2,6-dimethylpyrimidine-5-carbaldehyde in the presence of a catalyst. The reaction yields the intermediate compound, which is then treated with ammonia to form the final product.
Aplicaciones Científicas De Investigación
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been extensively studied for its potential therapeutic applications in various diseases. The compound is a potent inhibitor of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine, which plays an important role in regulating cGMP levels in the body. By inhibiting 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine, the compound increases cGMP levels, which leads to relaxation of smooth muscle cells and vasodilation. This makes it a potential therapeutic agent for diseases such as cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
Propiedades
Fórmula molecular |
C16H19N5O3 |
|---|---|
Peso molecular |
329.35 g/mol |
Nombre IUPAC |
5-(1,3-benzodioxol-5-ylmethyl)-2-morpholin-4-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H19N5O3/c17-14-11(7-10-1-2-12-13(8-10)24-9-23-12)15(18)20-16(19-14)21-3-5-22-6-4-21/h1-2,8H,3-7,9H2,(H4,17,18,19,20) |
Clave InChI |
VBKNWMNJNOVVFK-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC(=C(C(=N2)N)CC3=CC4=C(C=C3)OCO4)N |
SMILES canónico |
C1COCCN1C2=NC(=C(C(=N2)N)CC3=CC4=C(C=C3)OCO4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Z)-1-chloro-1-nitrosoprop-1-en-2-yl]-2-phenylhydrazine](/img/structure/B243112.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)
![[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile](/img/structure/B243115.png)

![2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B243120.png)

![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B243138.png)
![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)
![6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243153.png)
![6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243154.png)
![6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243157.png)
![3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243158.png)
![Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243163.png)
